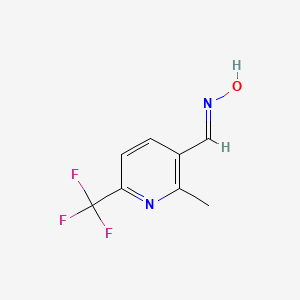

2-Methyl-6-(trifluoromethyl)nicotinaldehyde oxime

Description

Properties

IUPAC Name |

(NE)-N-[[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c1-5-6(4-12-14)2-3-7(13-5)8(9,10)11/h2-4,14H,1H3/b12-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNWCUADLVKAIIH-UUILKARUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(F)(F)F)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=N1)C(F)(F)F)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde oxime typically involves the reaction of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yield and purity on an industrial scale.

Chemical Reactions Analysis

Key Reaction Conditions:

Structural Validation :

1H NMR analysis of analogous oximes (e.g., 4-bromo/iodobenzaldehyde oximes) confirms oxime geometry (E/Z isomerism) and substituent integration patterns. For instance, Z-isomers exhibit characteristic hydroxyl proton signals at δ 12.53–12.55 ppm (DMSO-d₆), while aromatic protons resonate between δ 7.2–8.1 ppm .

Reactivity in Cyclization and Functionalization

2-Methyl-6-(trifluoromethyl)nicotinaldehyde oxime serves as a precursor for heterocyclic systems, particularly isoxazoles and pyridines. Its reactivity aligns with reported oxime transformations:

Cyclization to Isoxazoles (General Procedure A)

Under Cu(I)-catalyzed conditions, oximes react with alkynes to form isoxazole cores. For example:

-

Reagents : CuI (0.07 eq), t-BuOH/THF (3:1), KHCO₃, RT → 24 h.

-

Outcome : Isoxazole derivatives (49–91% yields) with trifluoromethyl and pyridyl substituents .

Coupling Reactions (General Procedure B)

Oximes participate in SNAr (nucleophilic aromatic substitution) or Ullmann-type couplings. For instance:

-

Example : Reaction with pyridin-3-ylmethanamine in DMSO at 80°C forms substituted anilines (49% yield) .

Oxidative Metabolism

In vitro studies of similar trifluoromethylpyridine oximes reveal:

-

Primary metabolites : Hydroxylated and GSH-conjugated derivatives (e.g., m/z 723.1731 [M+GSH]+) .

-

Degradation : Cleavage of the oxime bond under acidic or enzymatic conditions generates aldehyde and hydroxylamine fragments .

Stability Under Synthetic Conditions

-

pH Sensitivity : Stable in neutral/weakly acidic conditions but hydrolyzes in strong acids (e.g., HCl) .

-

Thermal Stability : Decomposes above 150°C, forming nitriles or imidoyl chlorides .

Comparative Reaction Data

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of nicotinaldehyde, including 2-Methyl-6-(trifluoromethyl)nicotinaldehyde oxime, exhibit notable antimicrobial properties. Studies have shown that compounds with trifluoromethyl substitutions can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives comparable to ciprofloxacin were synthesized, demonstrating promising results against resistant bacterial strains .

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. Trifluoromethylated pyridine derivatives have been linked to the inhibition of various kinases involved in cancer progression. The specificity of these compounds for different cancer types, including breast and lung cancer, highlights their therapeutic potential .

Synthesis and Chemical Properties

Synthesis Techniques

The synthesis of this compound typically involves the reaction of 2-methyl-6-(trifluoromethyl)nicotinaldehyde with hydroxylamine hydrochloride under acidic conditions. This reaction yields the oxime derivative with high purity and yield, which can be further characterized using NMR and mass spectrometry techniques .

Chemical Stability

The stability of this compound under various environmental conditions has been assessed, showing resilience against hydrolysis and oxidation. This stability makes it suitable for applications in drug formulation where shelf-life is critical .

Material Science Applications

Fluorinated Materials

Due to its fluorinated structure, this compound is explored for use in advanced materials such as coatings and polymers. The incorporation of trifluoromethyl groups can enhance the hydrophobicity and thermal stability of materials, making them suitable for various industrial applications .

Electrochemical Sensors

The compound has also been evaluated for use in electrochemical sensors due to its ability to participate in redox reactions. Research indicates that modified electrodes incorporating this oxime can detect specific biomolecules with high sensitivity, paving the way for novel diagnostic tools in medical applications .

Case Studies

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Key Research Findings

- Electron-Withdrawing Effects: The CF₃ group in 2-methyl-6-CF₃-nicotinaldehyde oxime increases the electrophilicity of the aldehyde, facilitating oxime formation and stabilizing the molecule against oxidation compared to non-fluorinated analogs .

- Biological Activity : Nicotinamide derivatives (e.g., C₁₆H₁₃F₃N₂O₃) show higher molecular weights and altered solubility profiles, which may correlate with prolonged metabolic stability in vivo .

- Synthetic Utility : The oxime group enables click chemistry applications, such as formation of nitrile oxides for cycloadditions, a feature less accessible in ester or amide analogs .

Biological Activity

2-Methyl-6-(trifluoromethyl)nicotinaldehyde oxime is a chemical compound characterized by its unique structure, which includes both an oxime and a trifluoromethyl group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C8H6F3NO

- Molecular Weight : 201.14 g/mol

- CAS Number : 1227957-39-2

The presence of the trifluoromethyl group is known to enhance lipophilicity, which can improve the compound's ability to penetrate biological membranes and interact with intracellular targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The oxime group can form hydrogen bonds, potentially modulating the activity of these targets. Additionally, the trifluoromethyl group may contribute to the stability and reactivity of the compound under physiological conditions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be in the range of 35–125 µg/mL, indicating significant antibacterial potential .

Anticancer Properties

The compound has also been investigated for its anticancer activities. Preliminary studies suggest that it may inhibit the growth of cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest. Specific pathways affected include those related to kinase signaling, which are often dysregulated in cancer .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various derivatives of nicotinaldehyde oxime, including the trifluoromethyl variant. Results showed that compounds with fluorine substitutions exhibited enhanced activity against resistant strains, suggesting that structural modifications can significantly influence biological efficacy .

- Cancer Cell Line Studies : In a series of experiments involving human cancer cell lines, this compound was shown to induce cytotoxicity at micromolar concentrations. The mechanism was linked to the modulation of key signaling pathways involved in cell proliferation and survival.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-Methyl-6-(trifluoromethyl)nicotinaldehyde | Antimicrobial, Anticancer | Contains both oxime and trifluoromethyl groups |

| 2-Methyl-6-(trifluoromethyl)pyridine | Moderate antibacterial | Lacks oxime functionality |

| 6-(Trifluoromethyl)nicotinaldehyde | Antimicrobial | Aldehyde instead of oxime |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-methyl-6-(trifluoromethyl)nicotinaldehyde oxime, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via condensation of 2-methyl-6-(trifluoromethyl)nicotinaldehyde with hydroxylamine under acidic or basic conditions. Key variables include pH (optimized at ~5–6 for aldehyde-oxime conversion), solvent polarity (e.g., ethanol/water mixtures enhance nucleophilic attack), and temperature (reflux at 60–80°C for 4–6 hours maximizes yield). Impurities such as unreacted aldehyde or over-oxidized products require purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties?

- Methodological Answer : The electron-withdrawing trifluoromethyl group at the 6-position of the pyridine ring decreases electron density at the adjacent carbon, enhancing electrophilicity of the aldehyde group. This accelerates oxime formation but may sterically hinder subsequent derivatization. Computational studies (DFT/B3LYP) can quantify charge distribution and frontier molecular orbitals to predict reactivity .

Q. What spectroscopic techniques are most effective for characterizing this oxime?

- Methodological Answer :

- NMR : H NMR identifies the oxime proton (δ 8.2–8.5 ppm, broad singlet) and distinguishes methyl groups (δ 2.5–2.7 ppm, singlet). F NMR confirms the trifluoromethyl signal (δ -62 to -65 ppm).

- IR : Stretching frequencies for C=N (1630–1650 cm) and O–H (3200–3400 cm) confirm oxime formation.

- MS : High-resolution ESI-MS provides exact mass verification (e.g., [M+H] expected for CHFNO: 233.0534) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries of related trifluoromethylpyridine oximes?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., monoclinic P2/c space group, a=5.6871 Å, b=8.5437 Å, c=20.5403 Å, β=96.653°) reveals bond angles and torsion angles critical for comparing experimental vs. computed structures. For example, discrepancies in C–F bond lengths (theoretical vs. experimental) may arise from crystal packing effects or dynamic disorder, requiring refinement with anisotropic displacement parameters .

Q. What strategies optimize regioselectivity in derivatizing this compound for pharmaceutical applications?

- Methodological Answer :

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect the oxime –OH during nucleophilic substitutions at the pyridine ring.

- Metal Catalysis : Pd-mediated coupling (e.g., Suzuki-Miyaura) at the 3-position requires pre-functionalization (e.g., bromination) due to the electron-deficient pyridine core.

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility for heterocyclic modifications .

Q. How do conflicting solubility and stability data for this oxime in aqueous vs. organic phases inform formulation studies?

- Methodological Answer : Contradictions arise from pH-dependent hydrolysis (e.g., oxime cleavage in acidic conditions) and aggregation in nonpolar solvents. Systematic stability studies should include:

- HPLC-UV Purity Tracking : Monitor degradation products (e.g., parent aldehyde) under varying pH (2–10) and temperatures (4–40°C).

- Dynamic Light Scattering (DLS) : Detect colloidal aggregation in aqueous buffers (PBS, pH 7.4) .

Q. What computational methods predict the bioactivity of derivatives of this oxime against enzymatic targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4), leveraging the oxime’s hydrogen-bonding capacity.

- MD Simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns trajectories) in explicit solvent models (TIP3P water).

- QSAR : Correlate substituent electronegativity (Hammett σ values) with inhibitory potency (IC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.